Cas no 744222-91-1 (4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one)

4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- AKOS024651416
- Z33397828
- 744222-91-1
- F2487-0314
- 4-(4-((4-chlorophenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-[4-(4-chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
- 4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
-
- インチ: 1S/C18H17ClN2O2S/c19-13-7-9-14(10-8-13)24-11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
- InChIKey: GYIJPQNJTFBGPW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)SCCCC(N1CC(NC2C=CC=CC1=2)=O)=O
計算された属性
- せいみつぶんしりょう: 360.0699267g/mol
- どういたいしつりょう: 360.0699267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 74.7Ų
4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2487-0314-30mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-10mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-15mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-20mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-20μmol |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-2μmol |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-5mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-1mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-25mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2487-0314-2mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-oneに関する追加情報
Professional Introduction to 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 744222-91-1)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, the compound with the CAS number 744222-91-1 and the product name 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This introduction delves into the compound's chemical characteristics, its significance in contemporary research, and its implications for future therapeutic developments.
The molecular structure of 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is characterized by a tetrahydroquinoxoline core appended with a butanoyl group linked to a chlorophenylsulfanyl moiety. This configuration endows the compound with distinct pharmacophoric features that make it a promising candidate for drug discovery. The presence of the tetrahydroquinoxoline ring is particularly noteworthy, as it is a scaffold frequently encountered in bioactive molecules known for their interaction with various biological targets.
In recent years, there has been a surge in research focused on developing novel compounds with quinoxoline derivatives. These derivatives have shown promise in addressing a wide range of therapeutic challenges, including neurological disorders and infectious diseases. The specific modification of the 4-(4-chlorophenyl)sulfanylbutanoyl} group introduces unique electronic and steric properties that can influence the compound's binding affinity and selectivity towards biological receptors. This has led to extensive studies aimed at optimizing its pharmacological profile.
The synthesis of 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The chlorophenylsulfanyl group, in particular, is known for its ability to enhance molecular interactions through dipole-dipole interactions and hydrogen bonding. This feature has been exploited in various drug design strategies to improve target engagement and efficacy.
One of the most compelling aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. Tetrahydroquinoxoline derivatives have been extensively studied for their ability to modulate neurotransmitter systems involved in conditions such as depression, anxiety, and epilepsy. The butanoyl moiety further enhances the compound's potential by providing a site for further functionalization to tailor its pharmacological properties. Recent studies have demonstrated that analogs of this compound exhibit significant neuroprotective effects in preclinical models, suggesting their therapeutic relevance.
The impact of this compound on medicinal chemistry extends beyond CNS disorders. Researchers are exploring its potential in combating infectious diseases by targeting essential enzymes and pathways in pathogens. The unique structural features of 4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one make it an attractive scaffold for developing novel antiviral and antibacterial agents. Preliminary studies have shown promising results in inhibiting key enzymes involved in viral replication and bacterial metabolism.
The development of new drug candidates relies heavily on advancements in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to rapidly evaluate the binding affinity and selectivity of compounds like 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one. By leveraging these technologies, scientists can identify optimal analogs with improved pharmacokinetic profiles and reduced side effects. This approach has significantly accelerated the drug discovery process and has led to the identification of several lead compounds ready for further development.
The future prospects for this compound are promising. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical reality. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is also expected to play a crucial role in optimizing drug design strategies.
In conclusion, 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 744222-91-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.
744222-91-1 (4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one) 関連製品
- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)
- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)
- 76578-71-7((R)-Quizalofop Methyl)
- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)
- 90082-73-8(Pine, Pinus mugo pumilio, ext.)
- 1021255-33-3(N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)
- 52578-37-7(ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)
- 1214741-14-6((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)


